molecular formula C15H20N2O3S B2753035 N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-52-8

N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2753035
CAS RN: 898419-52-8
M. Wt: 308.4
InChI Key: BTGHSOCGQBHHDB-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline-8-sulfonamides are known to be inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This compound is also related to pyrrolo[3,2,1-ij]quinoline-4-one derivatives, which have been used for treating tuberculosis .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of quinoline derivatives involves a benzene ring fused with a pyridine moiety . The sulfonamide group participates in both intra- and intermolecular hydrogen bonding .


Chemical Reactions Analysis

The reactions of quinoline-8-sulfenyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), 2,5-dihydrofuran, and 3,4-dihydro-2H-pyran have been studied .


Physical And Chemical Properties Analysis

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Sulfonamide Hybrids and Biological Activities

Sulfonamides are a crucial class of drugs with a diverse range of pharmacological activities. Research has shown that sulfonamide-based compounds, including those with structures similar to the specified chemical, possess activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. The development of two-component sulfonamide hybrids, incorporating structures like quinolines and pyrroloquinolines, has been highlighted for their potential in various therapeutic applications. Specifically, these hybrids demonstrate significant promise in the synthesis and biological activity of novel agents with potential pharmacological uses (Ghomashi et al., 2022).

Cycloauration and Metallacyclic Complexes

Studies involving the cycloauration of sulfonamides, including pyridyl and quinolyl derivatives, have led to the formation of metallacyclic complexes. These complexes are coordinated through nitrogen atoms and exhibit interesting properties, although they show low activity against certain cancer cells. This research opens avenues for exploring the use of such complexes in various fields, including medicinal chemistry and materials science (Kilpin et al., 2008).

Novel Synthesis Methods for Heterocycles

Innovative synthetic methods for N-heterocycle-fused compounds, including pyrroloquinolines, have been reported. These methods leverage solvents like dimethyl sulfoxide for the efficient synthesis of a range of products, demonstrating the versatility of such compounds in drug development and organic chemistry. The synthesis of quinoxaline derivatives, for instance, highlights the potential for creating diverse molecular structures with significant biological activity (Xie et al., 2017).

Antimicrobial and Antifungal Applications

Research into quinoline and pyrroloquinoline derivatives has shown their effectiveness as antimicrobial and antifungal agents. Synthesis of new compounds with these structures has led to the discovery of agents with high activity against Gram-positive bacteria, showcasing the potential of sulfonamide-based compounds in combating microbial infections (No authors listed, 2019).

Mechanism of Action

Quinoline-8-sulfonamides act as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This enzyme is critical for cancer metabolism and is considered an attractive therapeutic target for modulating tumor metabolism .

Safety and Hazards

While specific safety data for “N-(sec-butyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is not available, it’s important to handle all chemical compounds with care. For instance, sec-butyl alcohol, a related compound, is known to be flammable and can cause serious eye irritation and respiratory issues .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research .

properties

IUPAC Name

N-butan-2-yl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-10(2)16-21(19,20)13-8-11-4-5-14(18)17-7-6-12(9-13)15(11)17/h8-10,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHSOCGQBHHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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